"Ethyl 2-(1-cyanocyclohexyl)acetate" molecular structure
"Ethyl 2-(1-cyanocyclohexyl)acetate" molecular structure
Topic: Strategic Intermediates in Gabapentinoid Synthesis: Ethyl 2-(1-cyanocyclohexyl)acetate Content Type: Technical Monograph / Process Chemistry Guide Audience: Process Chemists, API Researchers, and Drug Development Leads.
Optimizing Steric Control in Neurotherapeutic Precursors
Abstract
Ethyl 2-(1-cyanocyclohexyl)acetate (CAS: 133481-10-4) represents a critical bifurcation point in the industrial synthesis of Gabapentin (Neurontin) and related gabapentinoids. Unlike the classical Guareschi imide route, which often yields difficult-to-separate byproducts, the deployment of this ester intermediate allows for superior impurity control via steric differentiation. This guide analyzes the molecular architecture, selective synthesis via steric-controlled alcoholysis, and its downstream hydrogenation to Gabalactam.
Part 1: Molecular Architecture & Physicochemical Logic
The Quaternary Challenge
The structural core of Ethyl 2-(1-cyanocyclohexyl)acetate is defined by the quaternary carbon at position 1 of the cyclohexane ring. This center anchors two functional groups with vastly different steric profiles:
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The Nitrile Group (-CN): Directly attached to the ring. It is linear but sterically shielded by the axial hydrogens of the cyclohexane chair conformation.
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The Ethyl Acetate Side Chain (-CH₂COOEt): Attached via a methylene spacer, providing rotational freedom and higher accessibility.
Steric Differentiation Mechanism
The utility of this molecule relies on the reactivity difference between the two original nitrile groups in its precursor, 1-cyanocyclohexaneacetonitrile (the dinitrile).
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Kinetic Control: The side-chain nitrile is primary and sterically accessible.
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Thermodynamic Stability: The ring nitrile is tertiary and shielded.
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Result: Reagents (e.g., ethanolic HCl) attack the side-chain nitrile selectively, converting it to the ethyl ester while leaving the ring nitrile intact. This "molecular editing" is the foundation of the high-purity Gabapentin route.
Key Physicochemical Data
| Property | Value | Relevance to Processing |
| CAS Number | 133481-10-4 | Unique Identifier |
| Molecular Formula | C₁₁H₁₇NO₂ | MW: 195.26 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid | Allows for liquid-liquid extraction purification |
| Boiling Point | ~310°C (Predicted) | High thermal stability; suitable for high-vac distillation |
| LogP | 2.41 | Lipophilic; extractable with EtOAc or Toluene |
| Density | 1.04 g/cm³ | Phase separation efficiency in aqueous workups |
Part 2: Synthetic Engineering (The "Pinner" Approach)
The most robust route to high-purity Ethyl 2-(1-cyanocyclohexyl)acetate is the Selective Pinner Alcoholysis of 1-cyanocyclohexaneacetonitrile.
Reaction Pathway Logic
The transformation exploits the Pinner reaction mechanism. In the presence of anhydrous HCl and Ethanol:
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Protonation: The accessible side-chain nitrile is protonated first.
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Nucleophilic Attack: Ethanol attacks the activated nitrile to form an imidate intermediate.
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Hydrolysis: The imidate is hydrolyzed to the ester.
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Exclusion: The ring nitrile remains unreactive due to the high activation energy required to penetrate the steric bulk of the cyclohexane ring.
Impurity Profile & Control
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Impurity A (Di-ester): Diethyl 1,1-cyclohexanediacetate. Result of over-reaction (hydrolysis of both nitriles). Control: Limit reaction temperature < 20°C.[1]
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Impurity B (Acid-Ester): 2-(1-cyanocyclohexyl)acetic acid. Result of water ingress.[2] Control: Maintain strictly anhydrous conditions.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Selective synthesis of Ethyl 2-(1-cyanocyclohexyl)acetate from 1-cyanocyclohexaneacetonitrile.
Reagents & Equipment
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Precursor: 1-cyanocyclohexaneacetonitrile (Purity >98%).[3]
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Solvent: Absolute Ethanol (Anhydrous, <0.05% water).
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Catalyst: Hydrogen Chloride gas (Anhydrous).
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Vessel: Glass-lined reactor with cryostat (0°C to -10°C capability).
Step-by-Step Methodology
Step 1: Solvation and Cooling
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Charge 1.0 equivalent of 1-cyanocyclohexaneacetonitrile into the reactor.
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Add 5.0 equivalents of Absolute Ethanol.
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Cool the mixture to 0°C . Validation Check: Ensure internal temperature is stable before gas addition to prevent exotherms.
Step 2: Activation (The Pinner Step)
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Slowly bubble anhydrous HCl gas into the solution.
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Rate Control: Maintain internal temperature < 10°C . Exceeding this risks attacking the ring nitrile.
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Continue until saturation (approx. 30-35% w/w HCl).
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Hold: Stir at 0-5°C for 12-16 hours.
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In-Process Control (IPC): Monitor by TLC or GC. Endpoint is defined as <1.0% remaining starting dinitrile.
Step 3: Hydrolysis of the Imidate
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Add the reaction mass slowly to a mixture of ice and water (ratio 1:1).
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Stir vigorously for 1 hour. This converts the intermediate imidate salt into the ethyl ester.
Step 4: Isolation
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Extract the aqueous mixture with Toluene or Ethyl Acetate (2x volumes).
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Wash the organic layer with 5% Sodium Bicarbonate solution (to remove residual acid).
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Wash with Brine.[4]
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Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 5: Yield & Characterization
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Expected Yield: 85-92%.
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Appearance: Clear to pale yellow oil.
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IR Spectrum: Look for Nitrile stretch at ~2230 cm⁻¹ (weak) and Ester Carbonyl stretch at ~1735 cm⁻¹ (strong).
Part 4: Downstream Application & Visualization
The strategic value of this molecule is its conversion to Gabalactam (2-azaspiro[4.5]decane-3-one) via catalytic hydrogenation.[5] The ester group cyclizes with the resulting amine in situ, forming the lactam ring spontaneously.
Pathway Diagram (Graphviz)
Figure 1: The Selective Pinner Pathway. The blue nodes highlight the critical formation of the ethyl ester intermediate, leveraging steric hindrance to prevent over-reaction.
Part 5: References
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Warner-Lambert Co. (1977). Cyclic amino acids and methods of synthesis.[6] US Patent 4,024,175.[7] Link
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Divi's Laboratories Ltd. (2018).[7] Process for the preparation of Gabapentin.[7][1][2][5][8][6][9] European Patent EP 3604272 A1.[7] Link
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GuideChem. (2025). Ethyl (1-cyanocyclohexyl)acetate - Substance Profile & Properties.[10][11]Link
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ChemSrc. (2025).[11] CAS 133481-10-4 Physicochemical Data.[10][11]Link
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Organic Syntheses. (1923). Ethyl Cyanoacetate Synthesis (General Pinner Methodology). Org.[12][4][13] Synth. 1923, 3,[14][13] 53. Link
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